2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and a piperidine. These groups are common in many biologically active compounds and could suggest potential applications in medicinal chemistry.
Synthesis Analysis
Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of steps including formation of the benzodioxole and oxadiazole rings, followed by coupling with the pyrrole and piperidine moieties.Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions that this compound might undergo. However, the presence of the oxadiazole and pyrrole rings could make the compound reactive towards electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the compound is likely to be solid at room temperature and could have varying solubility in different solvents depending on the nature of the functional groups.Scientific Research Applications
Synthesis and Microbial Investigation
A study by Pandya et al. (2019) involved the synthesis of a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds, characterized using NMR, elemental analysis, and mass spectroscopy, were investigated for their antimicrobial activities against various bacterial and fungal strains. The in-silico ADME prediction properties indicated excellent drug-likeness, highlighting potential pharmacological applications. Compounds 6b and 6f showed significant antimycobacterial activity, while 6a, 6b, and 6e demonstrated excellent antifungal and antibacterial properties, comparing favorably to standard drugs like ciprofloxacin and clotrimazole (Pandya et al., 2019).
Antimicrobial Activity of Oxadiazole Derivatives
Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial properties. The compound exhibited significant activity against various microbes, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3. This study suggests that incorporating the 1,3,4-oxadiazole nucleus into chemical structures can enhance antimicrobial efficacy, which may apply to similar compounds like the one (Salimon et al., 2011).
Safety And Hazards
Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research could involve further exploration of the compound’s potential biological activity, including in vitro and in vivo studies. Additionally, modifications to the compound’s structure could be investigated to optimize its activity and reduce any potential toxicity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-5-2-3-10-25(14)19(26)12-24-9-4-6-16(24)21-22-20(23-29-21)15-7-8-17-18(11-15)28-13-27-17/h4,6-9,11,14H,2-3,5,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARGVWXOSQOEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone |
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